molecular formula C11H14F3NO3 B2745952 (E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one CAS No. 478260-34-3

(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one

Cat. No. B2745952
CAS RN: 478260-34-3
M. Wt: 265.232
InChI Key: BOZIOYZXXDNBGS-DAFODLJHSA-N
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Description

(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one, or “spirodifluorene”, is a novel trifluoromethylated spiro-difluorene compound that has recently been gaining attention due to its potential applications in scientific research. It is a heterocyclic compound with a unique structure that combines the features of both spiro and difluorene systems. This compound has been found to possess interesting and significant properties, such as a high level of stability and excellent solubility in organic solvents. As a result, spirodifluorene has been widely used in various scientific research applications, such as organic synthesis, catalysis, and materials science.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure contains both a ketone and a spirocyclic ether, which can be utilized in various synthetic pathways. For instance, it can undergo nucleophilic addition reactions due to the presence of the ketone group, while the spirocyclic ether can participate in ring-opening polymerization .

Medicinal Chemistry

In medicinal chemistry, the compound’s unique structure allows for the creation of novel pharmacophores. The trifluorobutene moiety could be explored for its potential bioactivity, possibly leading to the development of new therapeutic agents with antiviral or anticancer properties .

Material Science

The compound’s rigid spirocyclic structure makes it a candidate for the design of new materials. It could be used to synthesize polymers with enhanced mechanical stability or to create organic frameworks for gas storage applications .

Catalysis

The ketone group in this compound can act as a coordination site for metal catalysts. This could be particularly useful in the field of asymmetric catalysis, where the spirocyclic scaffold might induce chirality, enhancing the enantioselectivity of the catalytic reaction .

Fluorine Chemistry

Given the compound’s trifluoromethyl group, it has relevance in fluorine chemistry research. This group can improve the compound’s stability and resistance to metabolic degradation, which is beneficial in the development of pharmaceuticals and agrochemicals .

Neurochemistry

The azaspiro moiety of the compound resembles structures found in several neurotransmitter analogs. This similarity suggests potential applications in neurochemistry, where the compound could be used to study neurotransmitter receptor interactions or to develop new psychoactive drugs .

properties

IUPAC Name

(E)-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h1,4H,2-3,5-8H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZIOYZXXDNBGS-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one

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